(1-Oxohexyl)ferrocene

Chemical Education NMR Spectroscopy Organometallic Synthesis

Unlike generic acetylferrocene, (1-oxohexyl)ferrocene provides a C6 acyl chain that delivers quantifiably different NMR patterns for superior pedagogy, 510–660 mV redox wave separation in ferrocenylporphyrins for molecular information storage, and crystallographically validated biotin–linker–ferrocene anchors (PDB: 4JHQ) for targeted cancer research. Its mid-chain position in antioxidant SAR bridges high- and low-activity analogs. Choose this specific chain length to ensure experimental reproducibility; substitution with shorter or longer analogs invalidates key performance specifications.

Molecular Formula C16H20FeO
Molecular Weight 284.17 g/mol
CAS No. 68209-67-6
Cat. No. B1626961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Oxohexyl)ferrocene
CAS68209-67-6
Molecular FormulaC16H20FeO
Molecular Weight284.17 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2]
InChIInChI=1S/C11H15O.C5H5.Fe/c1-2-3-4-9-11(12)10-7-5-6-8-10;1-2-4-5-3-1;/h5-8H,2-4,9H2,1H3;1-5H;/q2*-1;+2
InChIKeyICFDXJBUTZGVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Oxohexyl)ferrocene (CAS 68209-67-6): A Mid-Chain Alkanoylferrocene for NMR Pedagogy and Redox-Tunable Conjugation


(1-Oxohexyl)ferrocene (CAS 68209-67-6), also designated n-hexanoylferrocene, is a mono-acylated ferrocene derivative with molecular formula C16H20FeO and molecular weight 284.17 g/mol . It belongs to the alkanoylferrocene family (Fc–C(O)–(CH2)nCH3) and serves as a building block for advanced organometallic architectures, including porphyrin conjugates and bioconjugates [1]. The compound exhibits characteristic ferrocenyl redox behavior modulated by the electron-withdrawing oxohexyl substituent [2].

Why Generic Substitution of (1-Oxohexyl)ferrocene Fails in Structure–Function-Critical Applications


Within the alkanoylferrocene series (acetylferrocene, butyrylferrocene, hexanoylferrocene, octanoylferrocene, etc.), the acyl chain length is not a trivial variable. Chain length directly governs NMR spectral complexity for pedagogical applications [1], modulates DPPH radical scavenging activity with clear chain-length dependence [2], and alters ferrocenyl oxidation potential via the electron-withdrawing strength of the carbonyl substituent [3]. Interchanging hexanoylferrocene with a shorter-chain analog such as acetylferrocene introduces quantifiably different NMR patterns, altered redox tuning capacity, and distinct reactivity in downstream conjugation chemistry, rendering generic substitution invalid when specific properties are required.

(1-Oxohexyl)ferrocene Quantitative Differentiation Evidence Guide


(1-Oxohexyl)ferrocene: Enhanced NMR Spectral Complexity Versus Acetylferrocene for Advanced Undergraduate Pedagogy

(1-Oxohexyl)ferrocene (n-hexanoylferrocene, n=5) provides substantially more complex 1H and 13C NMR spectra than the classical acetylferrocene (n=1) benchmark. The extended hexanoyl chain introduces additional methylene environments and diastereotopic splitting patterns absent in acetylferrocene, enabling deeper pedagogical exploration of spin-spin coupling, signal integration, and substituent effects. This series of nine alkanoylferrocenes was specifically designed to yield 'more thought-provoking and challenging NMR spectra' [1].

Chemical Education NMR Spectroscopy Organometallic Synthesis

(1-Oxohexyl)ferrocene: Redox Potential Tuning via Electron-Withdrawing Oxohexyl Substitution

The electron-withdrawing oxohexyl substituent attached to the ferrocene core shifts the ferrocene-centered oxidation potential anodically compared to unsubstituted ferrocene. Cyclic voltammetry studies on (6-bromo-1-oxohexyl)ferrocene—a close structural analog—demonstrate that the oxohexyl group produces a significantly more positive oxidation potential, with the ferrocene-based redox process occurring up to 0.34 V more positive than the Fc+/Fc reference couple [1]. This modulation is critical for applications requiring tuned electron-transfer energetics.

Electrochemistry Redox-Active Materials Organometallic Electronics

(1-Oxohexyl)ferrocene: Optimized Lipophilicity for Zeolite-Catalyzed Friedel–Crafts Acylation

In zeolite Beta-catalyzed Friedel–Crafts acylation of ferrocene with linear acyl anhydrides or chlorides, the substrate conversion exhibits a chain-length-dependent optimum. Ferrocene conversion increases from acetic to butyric anhydride/chloride (C2→C4) and then decreases with further chain elongation [1]. Hexanoyl chloride (C6) falls on the descending limb of this efficiency curve, providing a specific synthetic window for achieving 100% selectivity to mono-acylated product while balancing conversion yield.

Green Catalysis Zeolite Chemistry Synthetic Methodology

(1-Oxohexyl)ferrocene: Antioxidant Activity Ranking Within Acylferrocene Homologous Series

Within the acylferrocene homologous series, DPPH radical scavenging antioxidant activity exhibits a clear inverse relationship with alkyl chain length. As the carbon chain lengthens, antioxidant activity decreases [1]. Hexanoylferrocene (C6) therefore occupies an intermediate position between shorter-chain analogs (higher activity) and longer-chain derivatives (lower activity). This quantifiable trend enables researchers to select the appropriate acyl chain length based on the desired balance between antioxidant potency and other physicochemical properties (lipophilicity, solubility).

Antioxidant Activity DPPH Assay Structure–Activity Relationship

(1-Oxohexyl)ferrocene-Derived Porphyrins: Exceptional Ferrocene–Ferrocene Electronic Communication for Multi-Bit Memory

In 5,10,15,20-tetra(1′-hexanoylferrocenyl)porphyrin systems, the hexanoyl spacer between the porphyrin core and each ferrocene unit enables exceptionally large separation between ferrocene-centered oxidation waves: 510–660 mV [1]. This large electrochemical separation—substantially exceeding typical values for closely coupled ferrocene arrays (e.g., 150–350 mV [2])—is critical for achieving well-defined stepwise oxidation and stable mixed-valence states required for four-bit information storage and quantum cellular automata applications. The hexanoyl chain length provides an optimal balance between electronic coupling attenuation and structural accessibility.

Molecular Electronics Quantum Cellular Automata Porphyrin Chemistry

(1-Oxohexyl)ferrocene Bioconjugates: Validated Protein Binding and Structural Characterization at Atomic Resolution

The hexanoylferrocene scaffold has been successfully incorporated into biotin–linker–ferrocene conjugates targeting cancer cells. The crystal structure of avidin complexed with 6-(6-biotinamidohexanamido)hexanoylferrocene was solved at 1.99 Å resolution (PDB: 4JHQ) [1], providing atomic-level validation that the hexanoyl spacer enables ferrocene incorporation without disrupting avidin–biotin recognition. This structural evidence—unavailable for shorter-chain acylferrocene bioconjugates in the PDB—confirms that the hexanoyl linker length is compatible with biotin-binding pocket accommodation.

Bioconjugation Protein Crystallography Targeted Therapeutics

Optimal Research and Industrial Deployment Scenarios for (1-Oxohexyl)ferrocene


Advanced Undergraduate Organometallic Laboratory Curriculum

Replace acetylferrocene with (1-oxohexyl)ferrocene in the classic Friedel–Crafts acylation teaching laboratory. Students encounter more complex 1H and 13C NMR spectra requiring assignment of multiple methylene environments and diastereotopic protons, providing superior assessment of spectroscopic interpretation skills [1]. The synthesis utilizes standard equipment and reagents (acid anhydride/acyl chloride, AlCl3 or zeolite catalyst), making adoption straightforward.

Building Block for Multi-Ferrocene Molecular Electronics and Quantum Cellular Automata

Employ (1-oxohexyl)ferrocene-derived aldehydes (1′-(1-hexanoyl)ferrocencarboxaldehyde) for porphyrin tetramerization to access tetra(1′-hexanoylferrocenyl)porphyrins. These systems exhibit 510–660 mV separation between ferrocene oxidation waves [2]—a specification that supports four-bit information storage and mixed-valence state stabilization required for quantum-dot cellular automata prototypes. This wave separation significantly exceeds that of more closely coupled ferrocene arrays [3].

Ferrocene-Containing Bioconjugate and Metallodrug Candidate Development

Utilize (1-oxohexyl)ferrocene as the ferrocenyl anchor in biotin–linker–ferrocene conjugates for targeted cancer therapeutic research. The hexanoyl spacer has been crystallographically validated (PDB: 4JHQ, 1.99 Å resolution) to maintain avidin recognition while incorporating the ferrocene moiety [4]. This structural precedent reduces development risk for researchers designing analogous ferrocene–biomolecule conjugates.

Structure–Activity Relationship (SAR) Studies of Acylferrocene Antioxidants

Include (1-oxohexyl)ferrocene as a mid-chain reference compound in systematic SAR investigations of acylferrocene antioxidant activity. The established trend—antioxidant activity decreases with increasing alkyl chain length [5]—positions hexanoylferrocene as the comparator that bridges shorter-chain (higher activity) and longer-chain (lower activity) derivatives, enabling complete mapping of the lipophilicity–activity continuum.

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